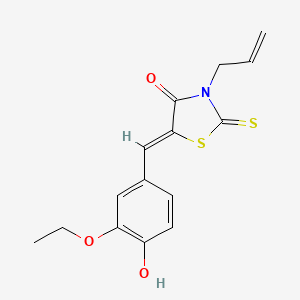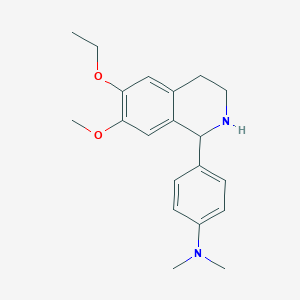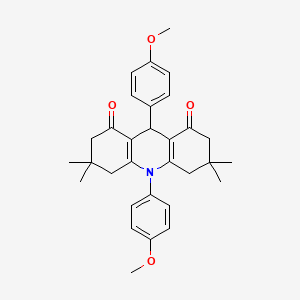![molecular formula C22H23N3O B6088589 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as MPPPE, is a chemical compound used in scientific research for its potential therapeutic properties. MPPPE belongs to the class of amides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide is believed to act on the dopamine D2 receptor and the sigma-1 receptor. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition. The sigma-1 receptor is involved in the modulation of various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to decrease the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential therapeutic properties. However, this compound also has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some therapeutic applications.
Future Directions
There are several future directions for the study of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide. One area of research is the potential use of this compound as a therapeutic agent for Parkinson's disease and stroke. Another area of research is the potential use of this compound as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration of this compound for these therapeutic applications. Additionally, the potential side effects of this compound need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in animal models. Further studies are needed to determine its optimal therapeutic applications and potential side effects. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed in future studies.
Synthesis Methods
The synthesis of 3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide involves the reaction between 2-(2-pyrazinyl)ethylamine and 3-(2-methylphenyl)-3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. This compound has also been studied for its potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
3-(2-methylphenyl)-3-phenyl-N-(2-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-7-5-6-10-20(17)21(18-8-3-2-4-9-18)15-22(26)25-12-11-19-16-23-13-14-24-19/h2-10,13-14,16,21H,11-12,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCWZHRFLQPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCC2=NC=CN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)

![1-(2-fluorophenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6088541.png)
![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![[2-({3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6088560.png)


![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)